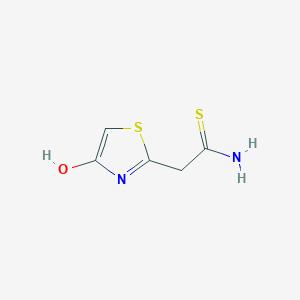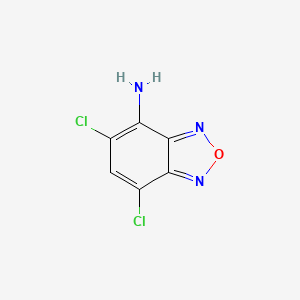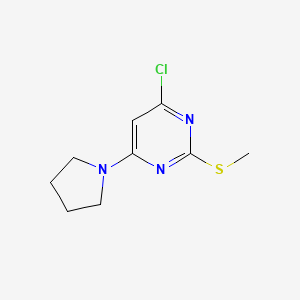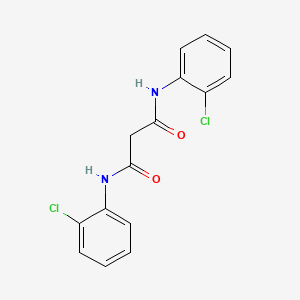
6,7-二甲氧基-3,4-二氢-2H-异喹啉-1-酮
描述
6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C11H13NO3 . It is used as an organocatalyst in the chemoselective O-tert-butoxycarbonylation of phenols .
Synthesis Analysis
The synthesis of 6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one involves the interaction of Mannich bases of the naphthalene series with 6,7-dimethoxy-3,4-dihydroisoquinoline in boiling ethanol or o-xylene . The product was obtained as colorless crystals .Chemical Reactions Analysis
The compound undergoes a [4+2] cycloaddition reaction with o-quinone methides, leading to various polyaminals of heterocyclic series . The reaction results in the formation of 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’:5,6][1,3]oxazino[2,3-a]isoquinolines .Physical And Chemical Properties Analysis
The compound has a melting point of 175°C and a boiling point of 346.25°C (rough estimate) . Its density is approximately 1.1878 (rough estimate) and it has a refractive index of approximately 1.5100 (estimate) .科学研究应用
药物化学
异喹啉衍生物,包括6,7-二甲氧基-3,4-二氢-2H-异喹啉-1-酮,在药物化学领域具有重要意义,因为它们具有广泛的生物活性。 它们表现出抗痉挛、拟交感神经、抗惊厥、抗凝血、抗菌、抗肿瘤和抗心律失常活性 .
新型化合物的合成
该化合物用于合成具有潜在生物活性的新型化合物。 例如,它已参与合成用于分析研究的取代新型化合物 .
化学反应
该化合物易于与酰基异(硫)氰酸酯反应生成1,2-稠合的氧代衍生物,这些衍生物在各种化学合成过程中具有价值 .
非对映选择性合成
它用于复杂分子的非对映选择性合成,例如(-)-6,7-二甲氧基-1,2,3,4-四氢异喹啉-1-羧酸,方法包括Petasis反应和Pomeranz-Fritsch-Bobbitt环化反应 .
有机合成
6,7-二甲氧基-3,4-二氢异喹啉-1-酮在有机合成反应中作为前体或中间体,用于创建各种酚类化合物 .
抗病毒研究
安全和危害
The compound is classified under GHS07 for safety. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
属性
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-9-5-7-3-4-12-11(13)8(7)6-10(9)15-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKFSXLBPPCAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346166 | |
| Record name | 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
493-49-2 | |
| Record name | Corydaldine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CORYDALDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4171CTO4KU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding 6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one in Stephania rotunda and Coptis chinensis?
A1: The identification of 6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one in both Stephania rotunda [] and Coptis chinensis [] is significant as it highlights the presence of this compound in distinct plant species. This finding suggests a potential role for this compound in the phytochemistry and potential bioactivity of these plants. Further research is needed to fully understand the implications of this discovery.
A2: While both studies successfully isolated 6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one and a variety of other alkaloids [, ], the research primarily focuses on the identification and structural characterization of these compounds. The potential synergistic effects between 6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one and other isolated alkaloids remain an open question for future investigation. Further research, including in vitro and in vivo studies, would be needed to explore potential synergistic interactions and their biological significance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1347899.png)
![methyl (E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate](/img/structure/B1347917.png)


![4-Chlorobenzofuro[3,2-d]pyrimidine](/img/structure/B1347961.png)


![N'-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B1347987.png)
![3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]-2-buten-1-one](/img/structure/B1348016.png)


![N-[2-nitro-2-(phenylsulfonyl)vinyl]-3-(trifluoromethyl)aniline](/img/structure/B1348033.png)

![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)